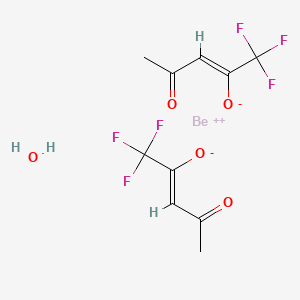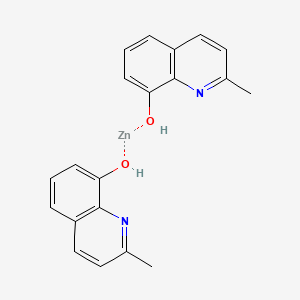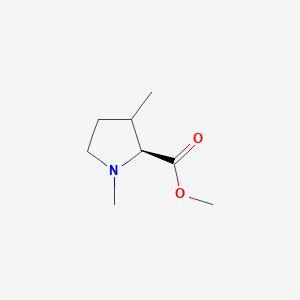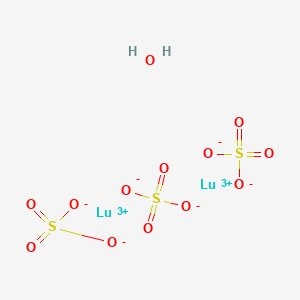
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate is a chemical compound that has been extensively studied in scientific research. It is a beryllium-containing compound that has shown promising results in various applications, including catalysis, organic synthesis, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate has been extensively studied in scientific research for its potential applications in catalysis and organic synthesis. It has shown promising results in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, it has been studied as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate involves the coordination of the beryllium ion with the carbonyl oxygen of the 2,4-pentanedione ligand. This coordination results in the formation of a stable complex that can act as a catalyst for various organic reactions. Additionally, the compound has been shown to interact with various biological targets, including enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxic effects on cancer cells, suggesting its potential as a cancer therapeutic agent. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate in lab experiments is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and is relatively inexpensive compared to other catalysts. However, one of the limitations of using this compound is its potential toxicity. Beryllium is a toxic element, and exposure to high levels of this compound can be harmful to human health.
Future Directions
There are several future directions for the research on Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. One potential direction is the development of more efficient and selective catalytic reactions using this compound. Additionally, further studies are needed to explore its potential therapeutic effects and mechanisms of action in various diseases. Finally, more research is needed to understand the potential toxicity of this compound and to develop safe handling procedures for laboratory use.
Synthesis Methods
The synthesis of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate involves the reaction of beryllium chloride with 2,4-pentanedione in the presence of trifluoroacetic acid. The resulting compound is then hydrated to obtain the final product. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
properties
IUPAC Name |
beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVGSUNNSSJSV-PWODJZQNSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BeF6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









